8-methyl-7H-purin-6-amine
Overview
Description
Biochemical Analysis
Biochemical Properties
8-methyl-7H-purin-6-amine plays a crucial role in biochemical reactions, particularly those involving nucleic acids. It is known to interact with several enzymes and proteins, including DNA methyltransferases and glycosylases. These interactions are essential for the compound’s role in DNA repair and methylation processes. For instance, this compound can act as a substrate for DNA glycosylases, which recognize and excise damaged bases from DNA, thereby initiating the base excision repair pathway .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. This compound can also impact cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. For example, this compound can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression. Additionally, this compound can activate or inhibit various enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound can lead to persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance DNA repair and protect against genotoxic stress. At high doses, this compound can exhibit toxic effects, including DNA damage and apoptosis. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the synthesis and degradation of nucleotides. These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, nucleoside transporters can facilitate the uptake of this compound into cells, while binding proteins can influence its localization and accumulation. These processes are essential for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For example, this compound can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7H-purin-6-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
8-Methyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research into its potential therapeutic applications, including its role in modulating biological pathways, is ongoing.
Mechanism of Action
The mechanism of action of 8-methyl-7H-purin-6-amine involves its interaction with nucleic acids and proteins. It can be incorporated into DNA, where it may interfere with normal base pairing and replication processes. This compound can also act as a competitive inhibitor of enzymes involved in nucleotide metabolism, thereby affecting cellular functions .
Comparison with Similar Compounds
Adenine: The parent compound, which lacks the methyl group at the 7th position.
N7-Methyladenine: Another methylated derivative with the methyl group at the N7 position.
6-Amino-7-methylpurine: A closely related compound with similar structural features.
Uniqueness: 8-Methyl-7H-purin-6-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIZIXJCCIGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176916 | |
Record name | 8-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22387-37-7 | |
Record name | 8-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22387-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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